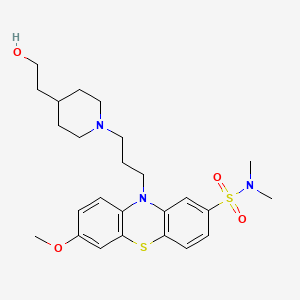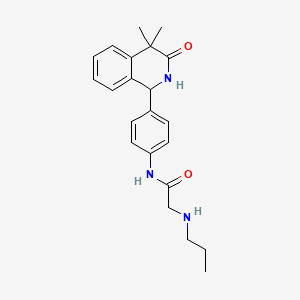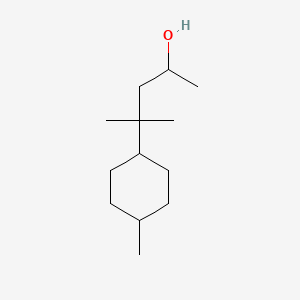
alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is a chemical compound with the molecular formula C13H26O It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a propanol group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to further methylation and reduction steps to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and reduction processes. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of these reactions. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Methylcyclohexanol: Contains one methyl group attached to the cyclohexane ring.
Tetramethylcyclohexanol: Similar structure but with different methyl group positions.
Uniqueness
Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
4927-40-6 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
4-methyl-4-(4-methylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C13H26O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10-12,14H,5-9H2,1-4H3 |
InChI Key |
LHABIGFBCKFBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



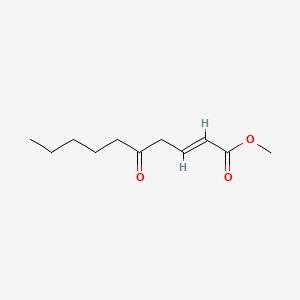

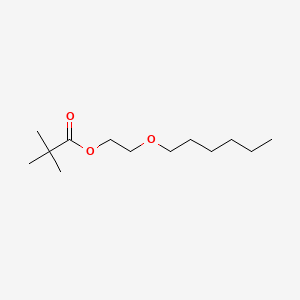


![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
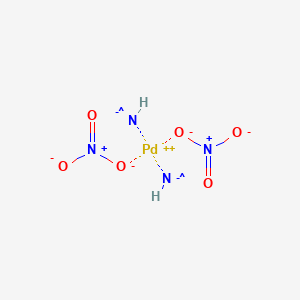
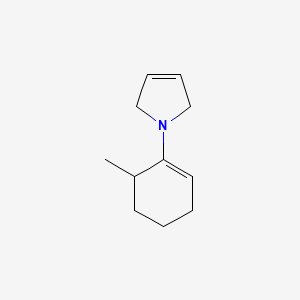
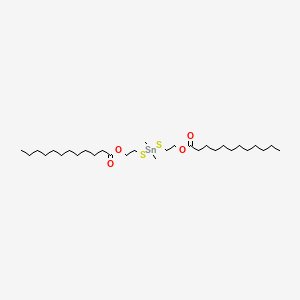
![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)

